3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ETHYLPIPERAZIN-1-YL)METHYL]PYRIDIN-2-AMINE: This compound shares the piperazine moiety and has similar biological activities.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: These compounds also contain the piperazine group and are studied for their antibacterial and antipsychotic properties
Uniqueness
2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H33N5O3/c1-6-30-7-9-31(10-8-30)25-27-20(13-23(32)28-25)19-12-17-11-18-16(2)15-26(3,4)29(5)21(18)14-22(17)34-24(19)33/h11-14,16H,6-10,15H2,1-5H3,(H,27,28,32) |
InChI Key |
TWTQQFIZMKAKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(CC5C)(C)C)C |
Origin of Product |
United States |
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